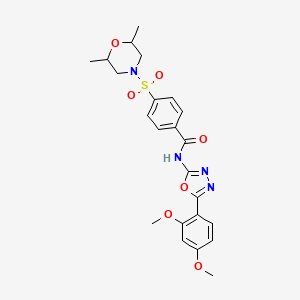
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O7S and its molecular weight is 502.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18N4O5S
- Molecular Weight : 358.39 g/mol
- IUPAC Name : N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
The biological activity of this compound is largely attributed to its structural components:
- Oxadiazole Ring : Compounds containing oxadiazole rings have been reported to exhibit a variety of biological activities including antimicrobial and anticancer properties.
- Morpholino Sulfonamide Group : This moiety may enhance the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Target Interactions
The compound is believed to interact with various enzymes and receptors:
- Kinases : Potential inhibition could affect signal transduction pathways involved in cell proliferation.
- Acetylcholinesterase (AChE) : Similar compounds have shown inhibitory effects on AChE, which is crucial for neurotransmission .
Biological Activity
Several studies have investigated the biological effects of oxadiazole derivatives similar to this compound:
Anticancer Activity
Research has indicated that oxadiazole derivatives can induce apoptosis and inhibit tumor growth. For instance:
- In vitro studies demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines by inducing programmed cell death .
Neuroprotective Effects
The compound's analogues have been studied for their neuroprotective properties:
- In models of Alzheimer's disease, oxadiazole derivatives were shown to improve cognitive function by reducing oxidative stress markers and enhancing cholinergic signaling .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:
- Absorption : The presence of methoxy groups may enhance lipophilicity, improving absorption.
- Metabolism : The compound may undergo metabolic transformations leading to active metabolites that contribute to its overall efficacy.
- Excretion : The sulfonamide group could influence renal clearance rates.
Case Studies
- Study on Acetylcholinesterase Inhibition :
- Neuroprotective Study in Rats :
Data Table: Summary of Biological Activities
科学研究应用
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, suggesting its potential as a lead compound for developing new antimycobacterial agents .
Monoamine Oxidase Inhibition
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has also been studied for its ability to inhibit monoamine oxidase (MAO), particularly MAO-B. Compounds with similar structures have demonstrated potent inhibition with IC50 values in the nanomolar range. This property is particularly relevant in the context of neurodegenerative disorders such as Parkinson's disease .
Neuroprotective Effects
The compound's neuroprotective properties have been investigated through various models of neurodegeneration. It has shown promise in ameliorating cognitive deficits in animal models induced by neurotoxic agents. This suggests potential applications in treating diseases like Alzheimer's .
Case Studies and Research Findings
Research has highlighted several key findings related to the applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains compared to existing antibiotics.
- Neuropharmacological Research : Investigations into MAO inhibition revealed that modifications to the oxadiazole structure could lead to compounds with even greater inhibitory potency, suggesting avenues for drug development targeting neurodegenerative diseases .
- In Vivo Efficacy : Animal studies have shown that administration of this compound can improve cognitive functions and reduce neuroinflammation in models of Alzheimer's disease .
属性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(34-23)19-10-7-17(31-3)11-20(19)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDWMLBHSXUVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













